HIF-1 Inhibitory Potency: Comparative IC₅₀ Analysis Against the Clinical-Stage HIF-1 Inhibitor LW6
3-(2-Phenoxyacetamido)benzoic acid inhibits hypoxia-induced HIF-1 transcriptional activity in human Hep3B cells with an IC₅₀ of 30,000 nM (30 μM) [1]. For procurement context, the well-characterized HIF-1 inhibitor LW6 (CAY10585, CAS 934593-90-5) exhibits an IC₅₀ of 2.6–4.4 μM in comparable cell-based HRE reporter assays . This represents an approximately 7- to 12-fold difference in potency.
| Evidence Dimension | Inhibition of HIF-1 transcriptional activity (IC₅₀) |
|---|---|
| Target Compound Data | 30,000 nM (30 μM) |
| Comparator Or Baseline | LW6 (HIF-1α inhibitor): 2.6–4.4 μM |
| Quantified Difference | 7- to 12-fold lower potency |
| Conditions | Cell-based HRE reporter assay in human Hep3B cells under hypoxic conditions |
Why This Matters
This quantitative potency baseline enables researchers to select 3-(2-phenoxyacetamido)benzoic acid as a moderate-activity HIF-1 inhibitor for SAR studies, hit-to-lead optimization, or as a reference compound when a less potent starting point is desired for probing structure-activity relationships.
- [1] BindingDB. BDBM50476148: 3-(2-Phenoxyacetamido)benzoic acid (CHEMBL223479). Inhibition of hypoxia-induced HIF1 transcriptional activity in human Hep3B cells. View Source
